2-(呋喃-2-基甲基)吡啶

描述

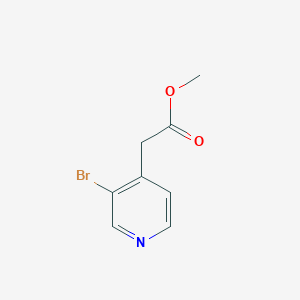

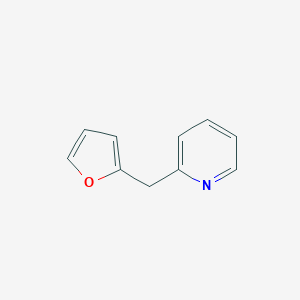

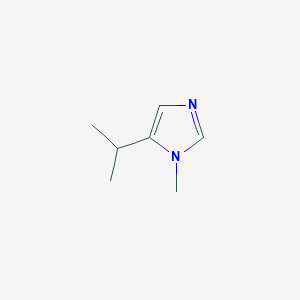

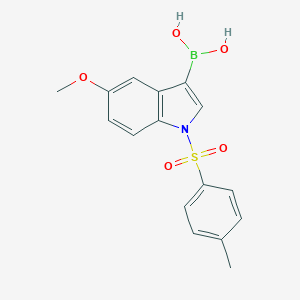

“2-(Furan-2-ylmethyl)pyridine” is a compound that contains a furan ring and a pyridine ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of “2-(Furan-2-ylmethyl)pyridine” involves several steps. One method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N - (pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene affords the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in alkaline solution to yield 2- (furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of “2-(Furan-2-ylmethyl)pyridine” can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between the furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

The chemical reactions of “2-(Furan-2-ylmethyl)pyridine” are diverse due to the presence of both furan and pyridine rings. The furan ring can undergo reactions such as electrophilic aromatic substitution or hydrogenation. The pyridine ring can undergo nucleophilic substitutions, condensation reactions, oxidations, or reductions .科学研究应用

DNA Interaction and Anticancer Activity: 2-(呋喃-2-基甲基)吡啶衍生物,2-(呋喃-2-基)-4-(吡啶-2-基)-5H-吲哚并[1,2-b]吡啶-5-酮,显示出强大的抗癌活性。它作为DNA插入人类拓扑异构酶IIα催化抑制剂,比拓扑异构酶II毒素依托泊苷具有更强的活性和更少的DNA毒性。这种化合物表现出独立于半胱氨酸蛋白酶3的抗癌活性,为癌症治疗提供了一个潜在的新途径 (Jeon et al., 2017)。

超分子和配位化学: 基于吡啶-2-6-和呋喃-2,5-二甲酰胺骨架的衍生物,与2-(呋喃-2-基甲基)吡啶密切相关,展示出一系列化学性质和生物活性。它们在超分子和配位化学方面具有重要意义,以及在发现新的药理活性化合物方面。这些衍生物展示出独特的超分子特征和分子间接触,如晶体学研究所揭示的那样 (Pućkowska等,2022)。

合成功能化2-吡啉酮: 从N-(呋喃-2-基甲基)炔基酰胺合成高度共轭的功能化2-吡啉酮的方法已经开发出来。这个过程涉及Pd催化的氧化二碳化反应,表明一些这些2-吡啉酮的吸收光谱可能在过滤短波辐射方面具有潜在的实用性 (Yang et al., 2021)。

与核酸的相互作用和抗氧化性质: 从2-(呋喃-2-基甲基)吡啶衍生的肼酮络合物的研究探讨了它们与核酸和牛血清白蛋白的相互作用,以及它们的抗氧化性质。这些络合物表现出显著的抗氧化活性,其中Cu 2+ 配合物表现出优越的生物活性 (Sathyadevi et al., 2012)。

认知障碍治疗: 与2-(呋喃-2-基甲基)吡啶结构相似的化合物,即(2S,3R)-N-[2-(吡啶-3-基甲基)-1-氮杂双环[2.2.2]辛-3-基]苯并[b]呋喃-2-羧酰胺 (TC-5619),已被确认为选择性α7神经元胆碱能受体激动剂。这种化合物显示出作为治疗与神经系统疾病相关的认知障碍的药物候选物的潜力 (Mazurov et al., 2012)。

未来方向

Furan derivatives, including “2-(Furan-2-ylmethyl)pyridine”, have potential applications in various fields such as fuels, biochemical production, and the synthesis of chiral furans . The future research directions could involve exploring these applications further and developing more efficient synthesis methods for “2-(Furan-2-ylmethyl)pyridine” and its derivatives .

属性

IUPAC Name |

2-(furan-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQZMVGMWNZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543709 | |

| Record name | 2-[(Furan-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-05-8 | |

| Record name | 2-[(Furan-2-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)

![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)

![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)

![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)